![molecular formula C20H27N5O4S B2411516 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021248-65-6](/img/structure/B2411516.png)
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
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Overview
Description
The compound is a derivative of 1-(2-pyrimidin-2-yl)piperazine . Compounds of this class have been studied for their inhibitory activity against monoamine oxidase A and B .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using (pyrimidin-2-yl)piperazin as a starting material .Scientific Research Applications
- Role of the Compound : Researchers have designed and synthesized derivatives of this compound as acetylcholinesterase inhibitors (AChEIs) for AD treatment . AChEIs enhance cognition by increasing acetylcholine levels in the brain. Among these derivatives, compound 6g exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.
- Application : The compound can serve as a derivatization reagent for carboxyl groups on peptides . This property is useful during the spectrophotometric analysis of phosphopeptides.
- Research Findings : Some derivatives of this compound have demonstrated anticancer activity. For instance, compounds 5a and 5e induced cell death in MCF-10A cells, comparable to Olaparib, a known anticancer drug .
- Role in Cholinergic System : Acetylcholinesterase (AChE) hydrolyzes acetylcholine (ACh) in the brain, while butyrylcholinesterase (BuChE) modulates acetylcholine levels. The compound’s selective inhibition of AChE suggests its role in cholinergic neurotransmission .
Alzheimer’s Disease Treatment
Peptide Derivatization
Anticancer Activity
Neurotransmitter Modulation
Drug Development
Mechanism of Action
Target of Action
The primary target of the compound “2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, which is critical for memory and cognition . The downstream effects of this enhanced signaling could potentially alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine concentration, leading to enhanced cholinergic neurotransmission . This could potentially result in improved memory and cognition, particularly in individuals with Alzheimer’s disease or other conditions characterized by a deficiency in cholinergic neurotransmission .
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-17(29-18-7-3-2-4-8-18)19(26)21-11-6-16-30(27,28)25-14-12-24(13-15-25)20-22-9-5-10-23-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGASJDZZZLXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide |
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